Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Benzyl nicotinate structure
Productnaam:Benzyl nicotinate
CAS-nummer:94-44-0
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476

Benzyl nicotinate Chemische en fysische eigenschappen

Naam en identificatie

    • Benzyl nicotinate
    • Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
    • Nicotinic acid benzyl ester
    • benzyl pyridine-3-carboxylate
    • : Benzyl nicotinate
    • Rubriment
    • Pykaryl
    • Pycaril
    • Niacin benzyl ester
    • 3-Pyridinecarboxylic acid, phenylmethyl ester
    • Benzylis nicotinas
    • Nicotinsaeurebenzylester
    • NICOTINIC ACID, BENZYL ESTER
    • Pyridin-3-carbonsaeurebenzylester
    • Phenylmethyl 3-pyridinecarboxylate
    • Estru benzylowego kwasu nikotynowego
    • Benzyl nicotinate [JAN]
    • S497LCF9C9
    • Estru benzylowego kwasu nikotynowego [Polish]
    • KVYGGMB
    • Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
    • Pyridine-3-carboxylic acid benzyl ester
    • MDL: MFCD00023584
    • Inchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
    • InChI-sleutel: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
    • BRN: 0159169

Berekende eigenschappen

  • Exacte massa: 213.07900
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 4
  • Complexiteit: 224
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 39.2
  • XLogP3: 2.4

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1,1165 g/cm3
  • Smeltpunt: 24 °C (lit.)
  • Kookpunt: 177 °C/8 mmHg(lit.)
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: n20/D 1.570
  • PSA: 39.19000
  • LogboekP: 2.43860
  • Merck: 6526
  • FEMA: 2420
  • Oplosbaarheid: Not determined

Benzyl nicotinate Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H315;H319
  • Waarschuwingsverklaring: P305;P351;P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: 36/38
  • Veiligheidsinstructies: S26
  • FLUKA MERK F CODES:8
  • RTECS:QT0850000
  • Identificatie van gevaarlijk materiaal: Xi
  • TSCA:Yes
  • Risicozinnen:R36/38

Benzyl nicotinate Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl nicotinate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB113946-50 g
Benzyl nicotinate, 99%; .
94-44-0 99%
50g
€55.00 2022-06-03
TRC
B285465-25g
Benzyl Nicotinate
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$ 70.00 2022-06-07
TRC
B285465-100g
Benzyl Nicotinate
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$ 224.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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94-44-0
1ML
¥1199.91 2023-01-14
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B285465-250g
Benzyl Nicotinate
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250g
$ 488.00 2023-04-18
Apollo Scientific
OR51903-250g
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Benzyl nicotinate
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¥195.90 2023-09-01

Benzyl nicotinate Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 d, 83 °C
Referentie
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate
Dudley, Gregory B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Referentie
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Pyridine
Referentie
The use of a nicotinoyl group as a protective group for hydroxyl and amino functions
Ushida, Satoshi, Chemistry Letters, 1989, (1), 59-60

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Benzyl alcohol ;  30 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
Referentie
Preparation of nicotinate compounds
, China, , ,

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  rt
Referentie
N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell
Green, Robert A.; Pletcher, Derek; Leach, Stuart G.; Brown, Richard C. D., Organic Letters, 2015, 17(13), 3290-3293

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
Referentie
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Referentie
Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids
Watson, Donald A.; Fan, Xuexiang; Buchwald, Stephen L., Journal of Organic Chemistry, 2008, 73(18), 7096-7101

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (superoxide) Solvents: Toluene ;  25 °C; 6 - 10 h, 80 °C
Referentie
Novel single-step esterification of aldehydes using a heterogeneous catalyst
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium acetate ,  Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ;  32 h, rt
Referentie
Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN
Wu, Zijun; Jiang, Di; Wang, Jian, Organic Chemistry Frontiers, 2019, 6(5), 688-693

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ,  1,3-Dibutylimidazolium bromide ;  12 min, 30 °C
Referentie
A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions
Dighe, Satish N.; Bhattad, Ravindra V.; Kulkarni, Raghunath R.; Jain, Kishor S.; Srinivasan, Kumar V., Synthetic Communications, 2010, 40(23), 3522-3527

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 4 h, rt
Referentie
A Method for the Reductive Scission of Heterocyclic Thioethers
Graham, Thomas H.; Liu, Wensheng; Shen, Dong-Ming, Organic Letters, 2011, 13(23), 6232-6235

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  15 min, rt
Referentie
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  3 h, reflux
Referentie
A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)
Soltani Rad, Mohammad Navid; Behrouz, Somayeh; Faghihi, Mohammad Ali; Khalafi-Nezhad, Ali, Tetrahedron Letters, 2008, 49(7), 1115-1120

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
Referentie
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: Trioctylphosphine ,  Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ;  1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Referentie
Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates
, Japan, , ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ;  2 min, rt → 160 °C; 1 h, 160 °C
Referentie
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating
Devine, William G.; Leadbeater, Nicholas E.; Jacob, Linda A., Future Medicinal Chemistry, 2010, 2(2), 225-230

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Water Catalysts: Ceria ;  24 h, 160 °C
Referentie
CeO2-catalyzed one-pot selective synthesis of esters from nitriles and alcohols
Tamura, Masazumi; Tonomura, Takuya; Shimizu, Ken-ichi; Satsuma, Atsushi, Green Chemistry, 2012, 14(4), 984-991

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ;  rt; 6 h, 80 °C
Referentie
Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant
Dey, Soumen; Gadakh, Sunita K.; Sudalai, A., Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referentie
High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures
Stadler, Alexander; Kappe, C. Oliver, European Journal of Organic Chemistry, 2001, (5), 919-925

Benzyl nicotinate Raw materials

Benzyl nicotinate Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate
A23904
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):256.0